molecular formula C7H11NO2 B1442668 3,3-Dimethylpiperidine-2,5-dione CAS No. 2059987-11-8

3,3-Dimethylpiperidine-2,5-dione

Cat. No. B1442668
CAS RN: 2059987-11-8
M. Wt: 141.17 g/mol
InChI Key: UWHREJZRZKMNDT-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine-2,5-dione is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 3,3-Dimethylpiperidine-2,5-dione is 1S/C7H11NO2/c1-7(2)3-5(9)4-8-6(7)10/h3-4H2,1-2H3,(H,8,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

3,3-Dimethylpiperidine-2,5-dione is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

3,3-Dimethylpiperidine-2,5-dione: serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for the development of new pharmaceuticals, as they are present in many classes of drugs . The compound’s structure allows for the introduction of various substituents, leading to the creation of compounds with potential biological and pharmacological activities.

Organocatalysis

In the field of organocatalysis, 3,3-Dimethylpiperidine-2,5-dione can be used to generate enantiomerically enriched piperidines. These compounds are important for creating drugs with specific chiral centers, which can greatly influence the efficacy and safety of the drugs .

Pharmacological Research

The piperidine moiety is a common feature in many pharmacologically active molecules3,3-Dimethylpiperidine-2,5-dione can be used as a precursor for synthesizing new compounds for drug discovery and development processes .

Safety And Hazards

The safety information available indicates that 3,3-Dimethylpiperidine-2,5-dione has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3,3-dimethylpiperidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)3-5(9)4-8-6(7)10/h3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHREJZRZKMNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpiperidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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